Phthalylsulfamethizole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalylsulfamethizole is a sulfonamide antibacterial agent known for its broad-spectrum activity. It is primarily used in the treatment of bacterial infections, particularly those affecting the gastrointestinal tract. The compound’s chemical structure includes a phthalimide group linked to a sulfamethizole moiety, which contributes to its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalylsulfamethizole can be synthesized through a multi-step process involving the reaction of phthalic anhydride with sulfamethizole. The reaction typically occurs in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the phthalimide ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Phthalylsulfamethizole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Phthalylsulfamethizole has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Investigated for its antibacterial activity and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in treating gastrointestinal infections.
Industry: Utilized in the development of antibacterial coatings and materials.
Mechanism of Action
Phthalylsulfamethizole exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and ultimately leads to cell death .
Comparison with Similar Compounds
Sulfamethizole: Shares the sulfamethizole moiety but lacks the phthalimide group.
Phthalylsulfathiazole: Another phthalimide-linked sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide antibacterial agent with a different chemical structure but similar mechanism of action.
Uniqueness: Phthalylsulfamethizole’s unique combination of the phthalimide and sulfamethizole moieties enhances its antibacterial activity and provides distinct pharmacokinetic properties compared to other sulfonamides .
Biological Activity
Phthalylsulfamethizole, a sulfonamide antibiotic, has been recognized for its broad-spectrum antibacterial properties, particularly in the treatment of gastrointestinal infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and clinical applications, supported by relevant case studies and research findings.
This compound operates primarily by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, thereby exerting its antibacterial effects.
Pharmacodynamics
The pharmacodynamic properties of this compound indicate rapid absorption and onset of action. Studies have shown that its antibacterial activity begins within hours of administration, making it effective for acute infections. The compound is particularly effective against Gram-positive and Gram-negative bacteria, including strains commonly associated with gastrointestinal infections.
Clinical Applications
This compound has been used historically in various clinical settings:
- Bowel Surgery : It was utilized as a prophylactic antibiotic to prevent infections during bowel surgeries.
- Gastrointestinal Infections : Effective against conditions such as dysentery and enteritis.
- Combination Therapy : Often used in conjunction with other antibiotics like metronidazole and neomycin for enhanced efficacy.
Table 1: Summary of Clinical Uses and Efficacy
Indication | Efficacy Level | Combination Drugs |
---|---|---|
Bowel Surgery | High | Metronidazole, Neomycin |
Gastrointestinal Infections | Moderate | Kaolin, Furazolidone |
Dysentery | Moderate | Diiodohydroxyquinoline |
Research Insights
- Antibacterial Efficacy : A study indicated that this compound exhibits significant antibacterial activity against Escherichia coli, which is commonly implicated in peritonitis cases. The effectiveness was noted to be superior to some newer antibiotics in certain contexts .
- Toxicological Studies : In a controlled study involving primates, this compound was administered at high doses (up to 5 g/kg/day) over 30 days without significant adverse effects, suggesting a favorable safety profile under specific conditions .
- Resistance Patterns : Despite its efficacy, the emergence of resistant bacterial strains has been documented. Continuous monitoring and judicious use are recommended to mitigate resistance development.
Properties
CAS No. |
485-24-5 |
---|---|
Molecular Formula |
C17H14N4O5S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O5S2/c1-10-19-20-17(27-10)21-28(25,26)12-8-6-11(7-9-12)18-15(22)13-4-2-3-5-14(13)16(23)24/h2-9H,1H3,(H,18,22)(H,20,21)(H,23,24) |
InChI Key |
IVOLPXGGYPYZOM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
485-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.